4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole
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Overview
Description
4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole is a halogenated pyrazole derivative characterized by the presence of iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3,5-bis(trifluoromethyl)pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and trifluoromethyl groups.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often require palladium catalysts and ligands, along with bases such as potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the pyrazole, while a Suzuki coupling would result in a biaryl compound.
Scientific Research Applications
4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 4-Iodo-3,5-bis(trifluoromethyl)pyridine
- 4-Iodo-3,5-bis(trifluoromethyl)phenyl
Uniqueness
4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole is unique due to its pyrazole core, which imparts different electronic and steric properties compared to benzene or pyridine derivatives. This uniqueness can be leveraged in designing molecules with specific biological or material properties.
Properties
IUPAC Name |
4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF6IN2/c6-4(7,8)2-1(12)3(14-13-2)5(9,10)11/h(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYORVJCWWESOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239511-06-8 |
Source
|
Record name | 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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